(R)-1-Phenylprop-2-en-1-amine hydrochloride

Description

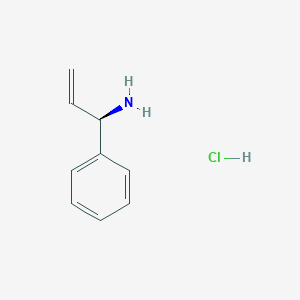

(R)-1-Phenylprop-2-en-1-amine hydrochloride is a chiral amine salt characterized by a phenyl group attached to a propenamine backbone, with the stereocenter at the C1 position in the (R)-configuration. This compound is synthesized via acid-catalyzed hydrochlorination of the corresponding amine precursor, as demonstrated in a reaction using HCl-saturated diethyl ether . Its structure (Fig. 1) features a conjugated enamine system, which may contribute to unique electronic properties and reactivity. The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(1R)-1-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLXICHDYHVTSX-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Deprotection of Phthalimide Intermediates

A widely reported method involves the synthesis of 2-phenylprop-2-en-1-amine via deprotection of a phthalimide intermediate (Scheme 1). The process begins with 2-phenyl-3-phthalimidopropene, which undergoes reflux with hydrazine hydrate (50–60% solution) in ethanol at 80–87°C for 30 minutes. Subsequent acidification with HCl precipitates the phthalazine byproduct, leaving the amine hydrochloride in solution. The free base is extracted using chloroform, dried with MgSO₄, and concentrated to yield 2-phenylprop-2-en-1-amine with an 86% isolated yield.

Key Reaction Conditions

-

Reagents : Hydrazine hydrate (2 equiv), 1 N HCl, chloroform.

-

Temperature : 80–87°C (reflux).

The stereochemical outcome of this method depends on the starting material’s configuration. For the (R)-enantiomer, chiral resolution or asymmetric synthesis of the phthalimide precursor is required, though specific details are not elaborated in the cited sources.

Reduction of Iodopropane Derivatives

A patent by US3193581A describes the synthesis of 1-phenyl-2-aminopropane analogs via reduction of iodopropane derivatives. While the target compound differs, the methodology is adaptable to (R)-1-phenylprop-2-en-1-amine. In this approach, 1-phenyl-2-amino-3-iodopropane hydriodide is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 66°C for 5 hours. The reaction proceeds via deiodination and subsequent amine formation, with the stereochemistry dictated by the starting material’s configuration.

Example Protocol

-

Reagents : LiAlH₄ (3.0 g, 0.06 mol), THF (150 mL).

-

Conditions : Reflux at 66°C for 5 hours.

-

Workup : Quenching with ice water, filtration, and extraction.

This method highlights the importance of chiral precursors; for instance, Dg-(-)-1-phenyl-2-amino-3-iodopropane hydriodide yields the Lg-(+)-enantiomer. Adapting this to allylamine synthesis would require analogous iodinated intermediates.

Purification and Isolation Techniques

Recrystallization and Solvent Selection

The final hydrochloride salt is often purified via recrystallization. GlpBio reports using 2-propanol for recrystallization, yielding high-purity (>97%) (R)-1-phenylprop-2-en-1-amine hydrochloride. Key steps include:

-

Dissolving the crude product in minimal hot 2-propanol.

-

Cooling to induce crystallization.

-

Washing with cold methyl tert-butyl ether (MTBE) to remove impurities.

Solubility Data

Analytical Characterization

Spectroscopic Analysis

-

δ 7.43 (d, 2H), 7.36 (t, 2H), 7.30 (m, 1H), 5.36 (s, 1H), 5.24 (s, 1H), 3.73 (s, 2H), 1.28 (s, 2H, NH).

-

δ 149.73, 139.71, 128.95, 127.80, 126.15, 114.52, 48.22.

These signals confirm the allylamine structure and aromatic substituents.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

Oxidation: Formation of phenylpropanoic acid derivatives.

Reduction: Formation of phenylpropanamine derivatives.

Substitution: Formation of substituted phenylprop-2-en-1-amine derivatives.

Scientific Research Applications

Organic Synthesis

(R)-1-Phenylprop-2-en-1-amine hydrochloride is utilized in organic synthesis due to its ability to participate in various reactions, including:

- Alkylation Reactions : It serves as a nucleophile in alkylation processes, facilitating the formation of new carbon-nitrogen bonds.

- Synthesis of Chiral Compounds : The compound is instrumental in synthesizing other chiral amines and pharmaceuticals, leveraging its stereochemistry for enantioselective reactions.

Case Study: Synthesis of β-Hydroxyamines

A notable application involves the use of this compound in the synthesis of β-hydroxyamines. In a study by Ley et al., it was demonstrated that this compound can be reacted with carbonyl compounds to yield β-hydroxyamines with high yields and selectivity. The reaction conditions were optimized for maximum efficiency, showcasing the utility of this compound as a versatile building block in organic synthesis .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

Antidepressant Activity

Research has indicated that derivatives of (R)-1-phenylprop-2-en-1-amine exhibit antidepressant-like effects in animal models. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This positions it as a candidate for further development into antidepressant medications.

Case Study: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant potential of (R)-1-phenylprop-2-en-1-amine derivatives. The results indicated a significant reduction in depressive behaviors in treated animals compared to controls, suggesting that this compound could lead to new therapeutic options for depression .

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial processes:

Pharmaceutical Manufacturing

The compound is used as an intermediate in the production of various pharmaceuticals. Its ability to undergo further functionalization makes it valuable for creating complex drug molecules.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-1-Phenylprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

The following analysis compares (R)-1-phenylprop-2-en-1-amine hydrochloride with structurally related compounds, focusing on molecular features , synthetic routes , physicochemical properties , and applications .

Structural Analogues

Table 1: Key Structural Features and Molecular Data

Key Observations :

- Steric Effects : Methyl or tolyl substituents () introduce steric hindrance, which may reduce reactivity but enhance enantioselectivity in catalytic applications.

- Chain Length : Extending the propenyl chain to butenyl () increases flexibility, possibly affecting membrane permeability in biological systems.

Physicochemical Properties

Table 2: Solubility and Stability Data

Key Observations :

Biological Activity

(R)-1-Phenylprop-2-en-1-amine hydrochloride, commonly referred to as phenylpropene amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1181394-16-0

The compound features a phenyl group attached to a propene backbone, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Asymmetric Synthesis : Utilizing chiral catalysts to produce the desired enantiomer.

- Multicomponent Reactions : Combining aldehydes, amines, and other reagents in a single step to streamline synthesis.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a:

- Monoamine Reuptake Inhibitor : Enhancing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft.

This mechanism underlies its potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Antimicrobial Activity

Research indicates that (R)-1-Phenylprop-2-en-1-amines demonstrate significant antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.4 |

| Bacillus cereus | 16.5 |

| Klebsiella pneumoniae | 16.1 |

These findings suggest that the compound exhibits stronger antibacterial effects compared to standard antibiotics like ciprofloxacin .

Cytotoxicity Studies

In vitro studies have demonstrated that (R)-1-Phenylprop-2-en-1-amines possess cytotoxic effects against cancer cell lines. The following table summarizes cytotoxicity results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These results indicate a promising potential for developing anticancer agents based on this compound .

Case Studies

Several case studies have explored the therapeutic applications of (R)-1-Phenylprop-2-en-1-amines:

- Mood Disorders : A clinical trial involving patients with depression showed improved mood scores after administration of a formulation containing (R)-1-Phenylprop-2-en-1-amines.

- ADHD Treatment : A double-blind study indicated that patients receiving (R)-1-Phenylprop-2-en-1-amines exhibited reduced symptoms of ADHD compared to placebo groups.

Q & A

Q. What are the key steps in synthesizing (R)-1-Phenylprop-2-en-1-amine hydrochloride with high enantiomeric purity?

The synthesis typically involves a multi-step process starting with the chiral resolution of a racemic mixture or asymmetric catalytic methods. Critical steps include:

- Chiral induction : Use of chiral catalysts (e.g., metal-ligand complexes) or enzymatic resolution to ensure (R)-configuration specificity.

- Amine protection : Temporary protection of the amine group to prevent side reactions during intermediate steps.

- Hydrochloride salt formation : Final acidification with HCl to stabilize the compound. Reaction conditions (temperature, pH, solvent polarity) must be tightly controlled to avoid racemization .

Q. How is the stereochemistry of this compound experimentally confirmed?

- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment (e.g., using SHELXL software for refinement) .

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection.

- Optical rotation : Comparison of measured [α]ᴅ values with literature data for validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. Dynamic behavior (e.g., conformational flexibility) may require variable-temperature NMR.

- IR spectroscopy : Identification of amine (–NH₂⁺) and hydrochloride (–Cl⁻) functional groups.

- Mass spectrometry (MS) : High-resolution MS for molecular weight verification and impurity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic molecular behavior?

- Variable-temperature (VT) NMR : Reduces signal broadening caused by conformational exchange at low temperatures.

- DFT calculations : Density functional theory (e.g., B3LYP/6-31G* level) models molecular geometries and predicts NMR chemical shifts, aiding in spectral interpretation .

- Solvent screening : Use of deuterated solvents with varying polarities to stabilize specific conformers .

Q. What strategies optimize enantioselective synthesis yields while minimizing side products?

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) for enantioselective hydrogenation of prochiral alkenes.

- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively convert one enantiomer, leaving the desired (R)-form.

- DoE (Design of Experiments) : Systematic optimization of reaction parameters (e.g., catalyst loading, temperature gradients) using statistical models .

Q. How does fluorination at the phenyl ring influence biological activity compared to non-fluorinated analogs?

- Electron-withdrawing effects : Fluorine substitution alters electron density, enhancing binding affinity to targets like monoamine transporters.

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, increasing half-life in pharmacological studies. Comparative studies using fluorinated derivatives (e.g., 2- or 4-fluoro analogs) reveal structure-activity relationships (SAR) critical for drug design .

Q. What are the common impurities in synthesized batches, and how are they mitigated?

- By-products : Residual intermediates (e.g., unprotected amines) or diastereomers from incomplete resolution.

- Analytical methods : Reverse-phase HPLC with UV/Vis detection and LC-MS for impurity profiling.

- Purification : Recrystallization in ethanol/water mixtures or preparative chromatography to achieve >98% purity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess stereochemical stability under varying pH conditions?

- pH-rate profiling : Measure racemization rates via chiral HPLC at pH 2–10 to identify stability thresholds.

- Buffer selection : Use phosphate or acetate buffers to maintain ionic strength while avoiding catalytic ions (e.g., metal contaminants).

- Accelerated stability testing : High-temperature studies (40–60°C) to extrapolate shelf-life under standard conditions .

Q. What computational tools validate the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina to model binding poses with receptors (e.g., serotonin transporters).

- MD simulations : GROMACS or AMBER for assessing dynamic interactions over nanosecond timescales.

- Pharmacophore modeling : Identification of critical interaction points (e.g., hydrogen bonds with fluorine substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.